(2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol
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Overview
Description
(2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is a complex organic compound with a unique structure that includes a purine base, a fluorinated sugar moiety, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Glycosylation: The sugar moiety is attached to the purine base through a glycosylation reaction, often using a Lewis acid catalyst.
Final Functionalization: The hydroxymethyl and methyl groups are introduced through selective reduction and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of various reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethoxy group or the glycosidic bond.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium azide (NaN3), thiols (RSH)
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Reduced purine derivatives, deoxy sugars
Substitution Products: Various substituted purine analogs
Hydrolysis Products: Cleaved ethoxy and glycosidic fragments
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it a valuable tool for studying DNA and RNA processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of antiviral and anticancer research.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of high-value chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially inhibiting DNA or RNA synthesis. The fluorine atom and other functional groups may enhance its binding affinity and selectivity for certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but lacking the fluorine and ethoxy groups.
Fludarabine: A synthetic nucleoside analog used in cancer treatment, with structural similarities but different functional groups.
Vidarabine: An antiviral drug with a similar purine base but different sugar moiety and functional groups.
Uniqueness
(2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is unique due to its combination of a fluorinated sugar moiety, an ethoxy group, and a purine base. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1199809-30-7 |
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Molecular Formula |
C13H18FN5O4 |
Molecular Weight |
327.31 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C13H18FN5O4/c1-3-22-10-7-9(17-12(15)18-10)19(5-16-7)11-13(2,14)8(21)6(4-20)23-11/h5-6,8,11,20-21H,3-4H2,1-2H3,(H2,15,17,18)/t6-,8-,11-,13-/m1/s1 |
InChI Key |
IBPVHPXXSOANJN-VHQAPHLWSA-N |
Isomeric SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)F)N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)F)N |
Origin of Product |
United States |
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